molecular formula C20H24N2O4 B2914524 5-cyclopropyl-N-[2-hydroxy-2-(oxan-4-yl)-2-phenylethyl]-1,2-oxazole-3-carboxamide CAS No. 2034239-30-8

5-cyclopropyl-N-[2-hydroxy-2-(oxan-4-yl)-2-phenylethyl]-1,2-oxazole-3-carboxamide

Cat. No.: B2914524
CAS No.: 2034239-30-8
M. Wt: 356.422
InChI Key: CMOORIIMNMCQBI-UHFFFAOYSA-N
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Description

5-cyclopropyl-N-[2-hydroxy-2-(oxan-4-yl)-2-phenylethyl]-1,2-oxazole-3-carboxamide is a complex organic compound that features a unique combination of cyclopropyl, oxazole, and oxan-4-yl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-cyclopropyl-N-[2-hydroxy-2-(oxan-4-yl)-2-phenylethyl]-1,2-oxazole-3-carboxamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Oxazole Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Cyclopropyl Group: This step often involves the use of cyclopropyl bromide in the presence of a strong base to facilitate the substitution reaction.

    Attachment of the Oxan-4-yl Group: This can be done through a nucleophilic substitution reaction, where the oxan-4-yl group is introduced using an appropriate leaving group.

    Final Coupling: The final step involves coupling the intermediate with 2-hydroxy-2-phenylethylamine under suitable conditions to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This often includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

5-cyclopropyl-N-[2-hydroxy-2-(oxan-4-yl)-2-phenylethyl]-1,2-oxazole-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The oxazole ring can be reduced under hydrogenation conditions.

    Substitution: The cyclopropyl group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Hydrogen gas in the presence of a palladium catalyst is often used for reduction reactions.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of reduced oxazole derivatives.

    Substitution: Formation of substituted cyclopropyl derivatives.

Scientific Research Applications

5-cyclopropyl-N-[2-hydroxy-2-(oxan-4-yl)-2-phenylethyl]-1,2-oxazole-3-carboxamide has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its unique structural features.

    Materials Science: The compound’s stability and reactivity make it a candidate for the development of new materials.

    Biological Studies: It is used in research to understand its interactions with biological molecules and potential as a drug candidate.

Mechanism of Action

The mechanism of action of 5-cyclopropyl-N-[2-hydroxy-2-(oxan-4-yl)-2-phenylethyl]-1,2-oxazole-3-carboxamide involves its interaction with specific molecular targets. The oxazole ring can interact with enzymes or receptors, modulating their activity. The cyclopropyl group may enhance the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • 5-cyclopropyl-N-[2-hydroxy-2-(oxan-4-yl)-2-phenylethyl]-1,2-oxazole-3-carboxamide
  • 2-cyclopropyl-N-[[(4R,5R)-2-[(2R)-1-hydroxypropan-2-yl]-4-methyl-8-(4-methylpent-1-ynyl)-1,1-dioxo-4,5-dihydro-3H-6,1$l^ {6},2-benzoxathiazocin-5-yl]methyl]-N-methylacetamide

Uniqueness

The uniqueness of this compound lies in its combination of structural features, which confer specific reactivity and potential biological activity. The presence of the oxazole ring and the cyclopropyl group distinguishes it from other similar compounds, providing unique opportunities for its application in various fields.

Properties

IUPAC Name

5-cyclopropyl-N-[2-hydroxy-2-(oxan-4-yl)-2-phenylethyl]-1,2-oxazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N2O4/c23-19(17-12-18(26-22-17)14-6-7-14)21-13-20(24,15-4-2-1-3-5-15)16-8-10-25-11-9-16/h1-5,12,14,16,24H,6-11,13H2,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMOORIIMNMCQBI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=CC(=NO2)C(=O)NCC(C3CCOCC3)(C4=CC=CC=C4)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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